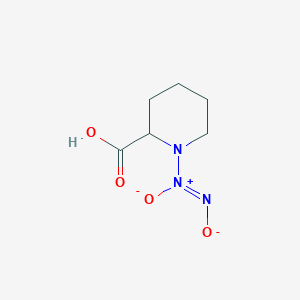
2-Piperidinecarboxylicacid, 1-(2-hydroxy-1-oxidodiazenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Piperidinecarboxylicacid, 1-(2-hydroxy-1-oxidodiazenyl)- is an organic compound with the molecular formula C6H11NO3. It is known for its role as a plant metabolite and a systemic acquired resistance (SAR) regulator. This compound is involved in the immune response of plants, particularly in coordinating with salicylic acid to establish systemic acquired resistance against pathogens .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Piperidinecarboxylicacid, 1-(2-hydroxy-1-oxidodiazenyl)- can be synthesized through the hydroxylation of pipecolic acid. The process involves the use of flavin-dependent monooxygenase1 (FMO1) which hydroxylates pipecolic acid to generate the compound . Another method involves the carbonylation of piperidine, followed by lactonization and subsequent acid hydrolysis .
Industrial Production Methods
Industrial production of 2-Piperidinecarboxylicacid, 1-(2-hydroxy-1-oxidodiazenyl)- typically involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, ensuring that the compound meets the required standards for its applications in various industries .
Chemical Reactions Analysis
Types of Reactions
2-Piperidinecarboxylicacid, 1-(2-hydroxy-1-oxidodiazenyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: It can be reduced to form different reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated forms .
Scientific Research Applications
2-Piperidinecarboxylicacid, 1-(2-hydroxy-1-oxidodiazenyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Piperidinecarboxylicacid, 1-(2-hydroxy-1-oxidodiazenyl)- involves the induction of systemic acquired resistance (SAR) gene expression in plants. It amplifies immune signals and primes plants for enhanced defense activation. The compound interacts positively with salicylic acid signaling to ensure elevated plant immunity. Flavin-dependent monooxygenase1 (FMO1) functions downstream of pipecolic acid by hydroxylating it to generate the compound .
Comparison with Similar Compounds
Similar Compounds
Pipecolic acid:
N-Hydroxypipecolic acid: A plant metabolite and SAR regulator similar to 2-Piperidinecarboxylicacid, 1-(2-hydroxy-1-oxidodiazenyl)-.
Uniqueness
2-Piperidinecarboxylicacid, 1-(2-hydroxy-1-oxidodiazenyl)- is unique due to its specific role in plant immunity and its ability to coordinate with salicylic acid to establish systemic acquired resistance. Its hydroxylated structure also distinguishes it from other similar compounds .
Properties
Molecular Formula |
C6H10N3O4- |
|---|---|
Molecular Weight |
188.16 g/mol |
IUPAC Name |
(Z)-(2-carboxypiperidin-1-yl)-oxido-oxidoiminoazanium |
InChI |
InChI=1S/C6H11N3O4/c10-6(11)5-3-1-2-4-8(5)9(13)7-12/h5,12H,1-4H2,(H,10,11)/p-1/b9-7- |
InChI Key |
LADDOXYCSAAJIO-CLFYSBASSA-M |
Isomeric SMILES |
C1CCN(C(C1)C(=O)O)/[N+](=N/[O-])/[O-] |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)[N+](=N[O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



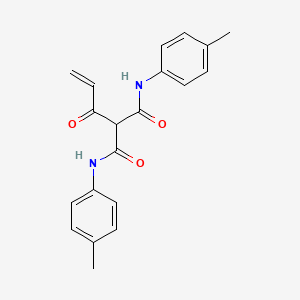
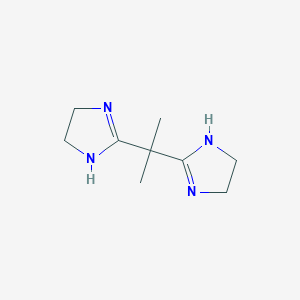
![Boranediamine, N,N,N',N'-tetraethyl-1-[(1-phenylethenyl)oxy]-](/img/structure/B12530018.png)
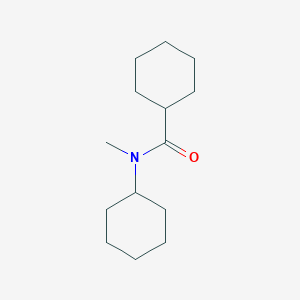

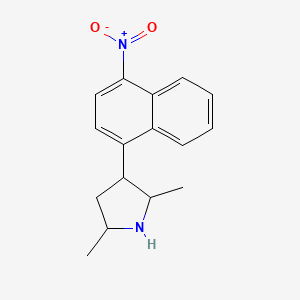
![2-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid](/img/structure/B12530042.png)
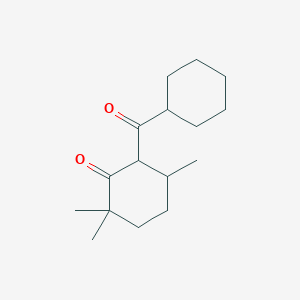

![(L-Phenylalanine, ((c) paragraph signS)-(c) paragraph sign-[(2-chloroacetyl)amino]benzenebutanoyl-L-leucyl-, methyl ester)](/img/structure/B12530062.png)
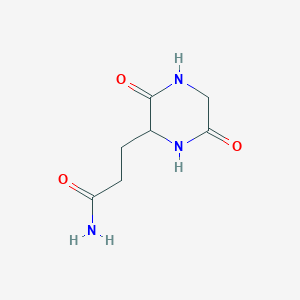

![N-(5-Bromopyridin-2-yl)-N'-[(2-ethoxy-6-fluorophenyl)methyl]thiourea](/img/structure/B12530089.png)
